![molecular formula C29H24Cl2N2O7S B1675323 利福替加斯特 CAS No. 1025967-78-5](/img/structure/B1675323.png)
利福替加斯特
科学研究应用
Clinical Trials Overview
Several pivotal clinical trials have established the efficacy of lifitegrast in treating DED:
- Phase II Trials : Initial studies demonstrated significant improvements in corneal staining scores and ocular surface disease index scores when compared to placebo. Participants reported relief from dry eye symptoms as early as 14 days into treatment .
-
Phase III Trials (OPUS Studies) :
- OPUS-2 : This trial included 711 participants and showed that lifitegrast significantly improved eye dryness scores compared to placebo at day 84 (treatment effect 7.16; P = 0.0007) and also showed improvements in secondary endpoints such as ocular discomfort .
- OPUS-3 : In this study, lifitegrast again demonstrated significant efficacy with a greater proportion of participants achieving clinically meaningful improvements in eye dryness scores and other symptoms by day 84 .
Safety Profile
Lifitegrast has been generally well-tolerated across various studies. Most adverse events reported were mild to moderate, primarily localized at the instillation site, with no serious ocular adverse events noted during clinical trials . The safety profile supports its use as a long-term treatment option for patients with chronic dry eye conditions.
Real-World Applications
A post-marketing study evaluated lifitegrast's effectiveness in real-world settings beyond clinical trials. This study involved chart reviews from ophthalmologists treating patients with DED. Findings indicated that lifitegrast was effective in reducing symptoms and improving quality of life for patients suffering from dry eyes in clinical practice .
Comparative Efficacy
Lifitegrast has been compared to other treatments for dry eye disease, such as cyclosporine A (Restasis). Research indicates that while both treatments are effective, lifitegrast may offer a more favorable side effect profile and quicker onset of symptom relief .
作用机制
利菲特格司通过与白细胞表面整合素淋巴细胞功能相关抗原 1 (LFA-1) 结合而发挥作用。 这种结合阻止 LFA-1 与其配体细胞间粘附分子 1 (ICAM-1) 相互作用,而 ICAM-1 在干眼病患者的角膜和结膜组织中过表达 。 通过阻断这种相互作用,利菲特格司降低了 T 细胞活化、迁移和促炎细胞因子的释放,从而减轻炎症和干眼病的症状 .
生化分析
Biochemical Properties
Lifitegrast is a tetrahydroisoquinoline derivative that interacts with specific biomolecules to exert its therapeutic effects. The primary biochemical interaction of Lifitegrast is with the integrin LFA-1, a cell surface protein found on leukocytes. Lifitegrast binds to LFA-1 and inhibits its interaction with intercellular adhesion molecule-1 (ICAM-1). This inhibition prevents the formation of an immunological synapse, thereby reducing T-cell activation and migration to target tissues .
Cellular Effects
Lifitegrast has significant effects on various cell types and cellular processes. By blocking the LFA-1/ICAM-1 interaction, Lifitegrast inhibits T-cell adhesion and reduces the secretion of pro-inflammatory cytokines such as TNF-α and IL-1. This leads to a decrease in ocular surface inflammation, which is a hallmark of dry eye disease. Additionally, Lifitegrast has been shown to protect the corneal surface and improve tear production, thereby alleviating the symptoms of dry eye disease .
Molecular Mechanism
At the molecular level, Lifitegrast exerts its effects by binding to the integrin LFA-1 on leukocytes. This binding blocks the interaction between LFA-1 and ICAM-1, which is crucial for T-cell activation and migration. By inhibiting this interaction, Lifitegrast reduces T-cell-mediated inflammation and the subsequent release of pro-inflammatory cytokines. This mechanism of action helps to alleviate the symptoms of dry eye disease and protect the ocular surface .
Temporal Effects in Laboratory Settings
In laboratory settings, Lifitegrast has demonstrated stability and efficacy over time. Studies have shown that Lifitegrast can maintain its therapeutic effects for extended periods, with minimal degradation. Long-term use of Lifitegrast in in vitro and in vivo studies has shown sustained improvement in ocular surface health and a reduction in inflammation. These findings suggest that Lifitegrast is a stable and effective treatment for dry eye disease over prolonged periods .
Dosage Effects in Animal Models
In animal models, the effects of Lifitegrast vary with different dosages. Studies have shown that Lifitegrast is effective at reducing ocular surface inflammation and improving tear production at various dosages. At higher doses, Lifitegrast may cause mild to moderate adverse effects, such as transient eye irritation. These findings highlight the importance of optimizing the dosage of Lifitegrast to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
Lifitegrast does not undergo significant metabolism in the human body. Studies using fresh human hepatocytes have shown that Lifitegrast remains largely unmetabolized. This characteristic contributes to its stability and efficacy as a therapeutic agent. The high plasma protein binding of Lifitegrast (approximately 99%) also plays a role in its pharmacokinetic profile .
Transport and Distribution
Lifitegrast is primarily administered as an ophthalmic solution, allowing for direct delivery to the ocular surface. Once administered, Lifitegrast binds to LFA-1 on leukocytes, inhibiting their interaction with ICAM-1. This localized action helps to reduce inflammation and protect the ocular surface. The high plasma protein binding of Lifitegrast ensures that it remains localized to the site of action, minimizing systemic exposure and potential side effects .
Subcellular Localization
Lifitegrast exerts its effects primarily at the cell surface, where it binds to the integrin LFA-1. This binding prevents the interaction between LFA-1 and ICAM-1, thereby inhibiting T-cell activation and migration. The subcellular localization of Lifitegrast to the cell surface is crucial for its therapeutic effects, as it allows for targeted inhibition of the inflammatory response associated with dry eye disease .
准备方法
合成路线和反应条件: 利菲特格司的合成涉及多个步骤,从苯并呋喃-6-羧酸和 5,7-二氯-1,2,3,4-四氢异喹啉-6-羧酸等关键中间体开始。 这些中间体通过一系列反应合成,包括溴化、水解和缩合 。 最后一步涉及在碱的存在下将这些中间体偶联形成粗利菲特格司,然后进行纯化 .
工业生产方法: 利菲特格司的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用极性非质子溶剂,如二甲基甲酰胺 (DMF) 和二甲基亚砜 (DMSO),用于缩合反应 。 纯化过程可能涉及形成利菲特格司的胺盐,然后将其转化回游离碱形式 .
化学反应分析
反应类型: 利菲特格司会发生各种化学反应,包括:
氧化: 利菲特格司在酸性条件下可以被氧化,导致形成降解产物.
水解: 利菲特格司的酸性水解导致形成两种主要的降解产物:(S)-2-(5,7-二氯-1,2,3,4-四氢异喹啉-6-羧酰胺)-3-(3-(甲基磺酰基)苯基)丙酸和苯并呋喃-6-羧酸.
常用试剂和条件:
氧化: 氧化反应使用强酸,如盐酸。
水解: 水解反应通常使用盐酸等酸性条件.
形成的主要产物:
相似化合物的比较
利菲特格司在整合素拮抗剂中是独一无二的,因为它专门针对 LFA-1/ICAM-1 相互作用。 类似的化合物包括:
生物活性
Lifitegrast is a novel medication primarily used for the treatment of dry eye disease (DED). It functions as a lymphocyte function-associated antigen-1 (LFA-1) antagonist, which inhibits the interaction between LFA-1 on T-cells and intercellular adhesion molecule-1 (ICAM-1) on epithelial cells. This mechanism is crucial in reducing inflammation associated with DED. This article explores the biological activity of lifitegrast, supported by various studies and clinical findings.
Lifitegrast binds to LFA-1, effectively blocking its interaction with ICAM-1. This action prevents T-cell adhesion and subsequent inflammatory responses, which are pivotal in the pathophysiology of DED. In vitro studies have demonstrated that lifitegrast can inhibit T-cell adhesion to ICAM-1-expressing cells and reduce the secretion of pro-inflammatory cytokines such as TNF-α, IL-1, IL-2, and IL-6 .
Summary of Clinical Trials
Lifitegrast has been evaluated in several clinical trials, with significant findings regarding its efficacy in treating moderate to severe DED. Below is a summary table highlighting key studies:
Detailed Findings from OPUS-3
In the OPUS-3 study, participants treated with lifitegrast exhibited a significant reduction in EDS compared to those receiving placebo. The treatment effect was measured at various intervals:
- Day 14 : Mean change in EDS favored lifitegrast (TE = 7.85; P < 0.0001)
- Day 42 : Continued improvement noted (TE = 9.32; P < 0.0001)
- Day 84 : Sustained benefits observed (TE = 7.16; P = 0.0007)
These results indicate that lifitegrast not only alleviates symptoms but also addresses underlying inflammation associated with DED .
Cytokine Inhibition
Lifitegrast has been shown to significantly inhibit the secretion of various inflammatory cytokines:
- TNF-α : A key mediator in inflammatory responses.
- IL-1α and IL-1β : Involved in the inflammatory signaling pathway.
- IL-2, IL-4, IL-6 : Cytokines associated with T-cell activation and differentiation .
This inhibition contributes to the reduction of ocular surface inflammation and the improvement of patient-reported outcomes.
Goblet Cell Density
Research indicates that lifitegrast may enhance conjunctival goblet cell density, which is essential for maintaining ocular surface health. A study reported a 39% increase in goblet cell numbers and a 22% increase in goblet cell area following treatment with lifitegrast, suggesting improved mucin production and ocular surface hydration .
Safety Profile
Lifitegrast has been generally well-tolerated across clinical trials, with most adverse events being mild to moderate in severity. No serious ocular adverse events have been reported, reinforcing its safety for long-term use .
属性
IUPAC Name |
(2S)-2-[[2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24Cl2N2O7S/c1-41(38,39)20-4-2-3-16(11-20)12-23(29(36)37)32-27(34)25-22(30)13-19-15-33(9-7-21(19)26(25)31)28(35)18-6-5-17-8-10-40-24(17)14-18/h2-6,8,10-11,13-14,23H,7,9,12,15H2,1H3,(H,32,34)(H,36,37)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOZKMSJYSPYLN-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24Cl2N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145345 | |
Record name | Lifitegrast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
Record name | Lifitegrast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11611 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Lifitegrast binds to the integrin lymphocyte function-associated antigen-1 (LFA-1), a cell surface protein found on leukocytes and blocks the interaction of LFA-1 with its cognate ligand intercellular adhesion molecule-1 (ICAM-1). ICAM-1 may be overexpressed in corneal and conjunctival tissues in dry eye disease. LFA-1/ICAM-1 interaction can contribute to the formation of an immunological synapse resulting in T-cell proliferation/activation and migration to target tissues. In vitro studies demonstrated that lifitegrast may inhibit T-cell adhesion to ICAM-1 in a human T-cell line and may inhibit secretion of inflammatory cytokines, inflammatory mediators, chemokines, TNF-α, and IL-1 in human peripheral blood mononuclear cells. | |
Record name | Lifitegrast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11611 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1025967-78-5 | |
Record name | N-[[2-(6-Benzofuranylcarbonyl)-5,7-dichloro-1,2,3,4-tetrahydro-6-isoquinolinyl]carbonyl]-3-(methylsulfonyl)-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1025967-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lifitegrast [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025967785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lifitegrast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11611 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lifitegrast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LIFITEGRAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/038E5L962W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。